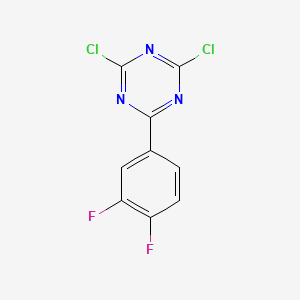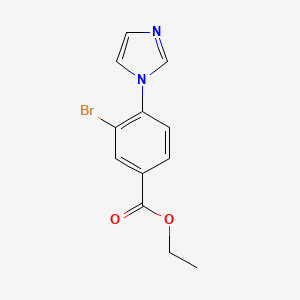
2-Cyclopropylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylbiphenyl: is an organic compound that consists of a biphenyl structure with a cyclopropyl group attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylbiphenyl can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This method involves the coupling of a cyclopropylboronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically requires mild conditions and is tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropylbiphenyl ketones or alcohols.
Reduction: Reduction reactions can convert the compound into cyclopropylbiphenyl hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Cyclopropylbiphenyl ketones and alcohols.
Reduction: Cyclopropylbiphenyl hydrocarbons.
Substitution: Halogenated or nitrated cyclopropylbiphenyl derivatives.
Applications De Recherche Scientifique
2-Cyclopropylbiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds
Mécanisme D'action
The mechanism of action of 2-Cyclopropylbiphenyl involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecule, making it more reactive towards certain chemical reactions. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding to biological targets and its overall reactivity .
Comparaison Avec Des Composés Similaires
Cyclopropylbenzene: Similar in structure but lacks the biphenyl component.
Biphenyl: Lacks the cyclopropyl group, making it less strained and reactive.
Cyclopropylphenylmethane: Contains a cyclopropyl group attached to a single phenyl ring.
Uniqueness: 2-Cyclopropylbiphenyl is unique due to the combination of the cyclopropyl group and the biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity and the ability to participate in π-π interactions, making it valuable in various applications .
Propriétés
Formule moléculaire |
C15H14 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-cyclopropyl-2-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-11-13/h1-9,13H,10-11H2 |
Clé InChI |
FPNOMFGQZWZZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)
![2-Hydroxy-N'-[(1E)-(2-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11714604.png)
![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)

![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)


